6-Ethyl-1,2,3,4-tetrahydroanthracene 6-Ethyl-1,2,3,4-tetrahydroanthracene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17580344
InChI: InChI=1S/C16H18/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h7-11H,2-6H2,1H3
SMILES:
Molecular Formula: C16H18
Molecular Weight: 210.31 g/mol

6-Ethyl-1,2,3,4-tetrahydroanthracene

CAS No.:

Cat. No.: VC17580344

Molecular Formula: C16H18

Molecular Weight: 210.31 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-1,2,3,4-tetrahydroanthracene -

Specification

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
IUPAC Name 6-ethyl-1,2,3,4-tetrahydroanthracene
Standard InChI InChI=1S/C16H18/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h7-11H,2-6H2,1H3
Standard InChI Key UJCHBYVMSUWMAR-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=CC3=C(CCCC3)C=C2C=C1

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecular framework of 6-ethyl-1,2,3,4-tetrahydroanthracene consists of three fused benzene rings, with the central ring partially saturated by four hydrogen atoms (1,2,3,4-positions). The ethyl group at position 6 introduces steric and electronic modifications that influence reactivity. The compound’s IUPAC name, 6-ethyl-1,2,3,4-tetrahydroanthracene, reflects this substitution pattern.

Key structural parameters include:

  • Molecular Formula: C₁₆H₁₈

  • Molecular Weight: 210.31 g/mol

  • Canonical SMILES: CCC₁=CC₂=CC₃=C(CCCC₃)C=C₂C=C₁

The tetrahydro configuration reduces aromaticity compared to anthracene, altering solubility and stability. For instance, the compound is nonpolar and insoluble in water, consistent with its PAH classification.

Synthesis and Catalytic Pathways

Hydrogenation of 2-Ethylanthraquinone

The primary synthesis route involves the hydrogenation of 2-ethylanthraquinone using palladium on carbon (Pd/C) catalysts under elevated temperatures (150–200°C) and hydrogen pressures (0.5–2 MPa). This process selectively reduces the anthraquinone’s central ring while preserving the ethyl substituent:

2-Ethylanthraquinone+4H2Pd/C6-Ethyl-1,2,3,4-tetrahydroanthracene+2H2O\text{2-Ethylanthraquinone} + 4 \text{H}_2 \xrightarrow{\text{Pd/C}} \text{6-Ethyl-1,2,3,4-tetrahydroanthracene} + 2 \text{H}_2\text{O}

The reaction efficiency depends on catalyst loading, solvent polarity, and hydrogen availability. Polar aprotic solvents like dimethylformamide (DMF) enhance hydrogenation rates by stabilizing transition states.

Byproduct Formation and Mitigation

Partial overhydrogenation may yield fully saturated decahydro derivatives, necessitating precise control of reaction time and temperature. Studies by Fajt et al. (2008) demonstrated that kinetic selectivity toward the tetrahydro product exceeds 90% when using Pd/C catalysts with particle sizes <10 nm .

Physicochemical Properties

Thermal Stability and Phase Behavior

While experimental melting points are unreported, the compound’s high boiling point (estimated >400°C) and flash point (∼223°C) indicate robust thermal stability . These properties make it suitable for high-temperature industrial processes.

Solubility and Reactivity

As a nonpolar PAH, 6-ethyl-1,2,3,4-tetrahydroanthracene is soluble in organic solvents like toluene and dichloromethane but insoluble in water. Its reactivity is dominated by electrophilic substitution at the 9- and 10-positions, analogous to anthracene. Radical reactions, particularly halogenation, proceed regioselectively at the ethyl-bearing ring due to hyperconjugative stabilization.

Industrial Applications

Hydrogen Peroxide Production

The compound serves as a key intermediate in the anthraquinone process, which accounts for 95% of global hydrogen peroxide (H₂O₂) production. In this cyclic method:

  • Hydrogenation: 2-Ethylanthraquinone is hydrogenated to 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-diol .

  • Oxidation: The diol is auto-oxidized back to anthraquinone, releasing H₂O₂.

This process achieves H₂O₂ yields of 4–6 g/L per cycle, with the tetrahydro derivative’s stability ensuring minimal catalyst deactivation.

Comparative Analysis with Analogues

The dione derivative (C₁₆H₁₆O₂) exhibits higher polarity and reactivity due to ketone groups, enabling faster oxidation kinetics but lower thermal stability. The parent tetrahydroanthracene’s lack of oxygen atoms simplifies purification and reduces byproduct formation in H₂O₂ synthesis.

Property6-Ethyl-1,2,3,4-Tetrahydroanthracene6-Ethyl-1,2,3,4-Tetrahydroanthracene-9,10-dione
Molecular FormulaC₁₆H₁₈C₁₆H₁₆O₂
Molecular Weight (g/mol)210.31240.30
Key Functional GroupsNoneKetones (9,10-positions)
Primary ApplicationH₂O₂ production intermediateOxidation precursor

Research Advancements and Future Directions

Recent studies focus on optimizing hydrogenation catalysts to improve selectivity. Chen et al. (2004) reported that bimetallic Pd-Ni catalysts increase tetrahydroanthracene yields by 15% compared to pure Pd/C . Additionally, solvent engineering using ionic liquids has shown promise in enhancing reaction rates and reducing energy consumption.

Future applications may exploit the compound’s aromatic framework for organic semiconductors or pharmaceutical precursors. Its rigid, planar structure could facilitate charge transport in electronic devices, while derivatization at the ethyl group offers routes to bioactive molecules.

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